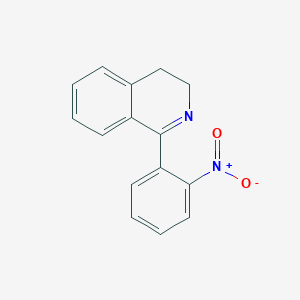![molecular formula C19H21N3OS2 B4331759 2-{[(2-cyclohexyl-1,3-thiazol-4-yl)methyl]thio}-3-methylquinazolin-4(3H)-one](/img/structure/B4331759.png)
2-{[(2-cyclohexyl-1,3-thiazol-4-yl)methyl]thio}-3-methylquinazolin-4(3H)-one
Descripción general
Descripción
2-{[(2-cyclohexyl-1,3-thiazol-4-yl)methyl]thio}-3-methylquinazolin-4(3H)-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as CTMQ and has a molecular formula of C21H24N2OS2.
Mecanismo De Acción
The mechanism of action of CTMQ involves the inhibition of the protein kinase activity of the epidermal growth factor receptor (EGFR). This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells. CTMQ has also been shown to inhibit the activity of the AKT/mTOR signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
CTMQ has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the migration and invasion of cancer cells, which are important processes involved in tumor metastasis. CTMQ has also been shown to inhibit the growth of cancer stem cells, which are responsible for tumor initiation and recurrence.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of CTMQ is its significant anti-proliferative activity against various cancer cell lines. It also exhibits low toxicity towards normal cells, which makes it a promising candidate for the development of new anti-cancer drugs. However, one of the limitations of CTMQ is its poor solubility in water, which makes it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on CTMQ. One of the areas of interest is the development of new formulations that can improve the solubility and bioavailability of CTMQ. Another area of interest is the identification of new targets and pathways that can be targeted by CTMQ. The development of CTMQ-based combination therapies is also an area of interest, as it may improve the efficacy of anti-cancer drugs. Finally, the preclinical and clinical evaluation of CTMQ-based drugs is necessary to determine their safety and efficacy in humans.
Conclusion:
In conclusion, 2-{[(2-cyclohexyl-1,3-thiazol-4-yl)methyl]thio}-3-methylquinazolin-4(3H)-one is a promising compound for the development of new anti-cancer drugs. Its significant anti-proliferative activity and low toxicity towards normal cells make it an attractive candidate for further research. The identification of new targets and pathways, as well as the development of new formulations and combination therapies, can further improve the efficacy of CTMQ-based drugs.
Aplicaciones Científicas De Investigación
CTMQ has been extensively studied for its potential applications in the field of cancer research. It has been found to exhibit significant anti-proliferative activity against various cancer cell lines, including breast, colon, and lung cancer. CTMQ has also been shown to induce apoptosis in cancer cells, which makes it a promising candidate for the development of new anti-cancer drugs.
Propiedades
IUPAC Name |
2-[(2-cyclohexyl-1,3-thiazol-4-yl)methylsulfanyl]-3-methylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS2/c1-22-18(23)15-9-5-6-10-16(15)21-19(22)25-12-14-11-24-17(20-14)13-7-3-2-4-8-13/h5-6,9-11,13H,2-4,7-8,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRKYJHAPQVIEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2N=C1SCC3=CSC(=N3)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(2-cyclohexyl-1,3-thiazol-4-yl)methyl]sulfanyl}-3-methylquinazolin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![ethyl 1',3-bis[2-nitro-4-(trifluoromethyl)phenyl]-2,3-dihydro-1H,1'H-2,2'-biimidazole-1-carboxylate](/img/structure/B4331688.png)
![N-[2-(1-adamantyloxy)ethyl]-N-methylnaphthalene-2-sulfonamide](/img/structure/B4331699.png)
![N,N'-bis[2-(1-adamantyloxy)ethyl]-N,N'-dimethylnaphthalene-1,5-disulfonamide](/img/structure/B4331703.png)
![N-[2-(1-adamantyloxy)ethyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B4331705.png)



![1-(5-bromo-2-thienyl)-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4331727.png)
![N-(2,5-dimethylphenyl)-2-{[4-(2-methyl-1,3-thiazol-4-yl)benzoyl]amino}benzamide](/img/structure/B4331734.png)
![2,2'-[1,4-diazepane-1,4-diylbis(sulfonyl-4,1-phenylene)]bis(4-isopropyl-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B4331745.png)
![N-1-adamantyl-2-{[5-(2-chloro-4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-5-nitrobenzamide](/img/structure/B4331748.png)
![2-({[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetyl}amino)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4331771.png)